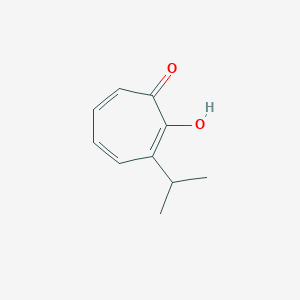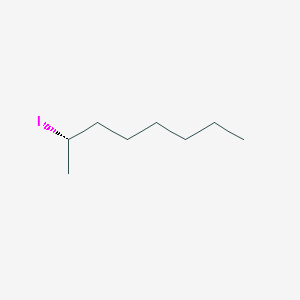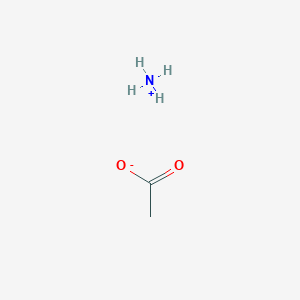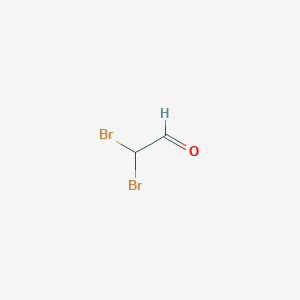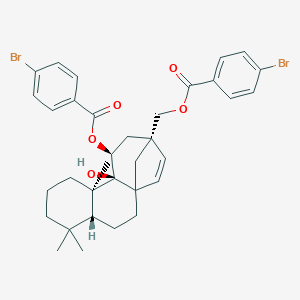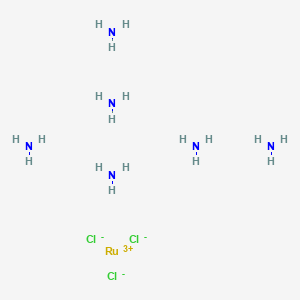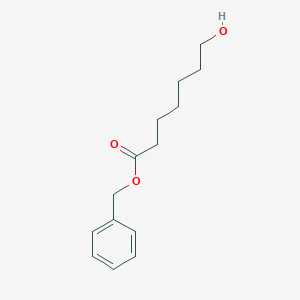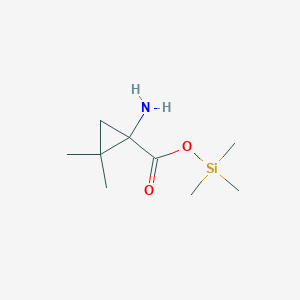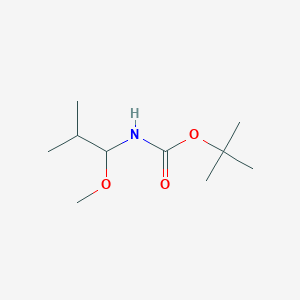
Carbamic acid, (1-methoxy-2-methylpropyl)-, 1,1-dimethylethyl ester (9CI)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Carbamic acid, (1-methoxy-2-methylpropyl)-, 1,1-dimethylethyl ester (9CI), commonly known as tert-butyl (1-methoxy-2-methylpropyl) carbamate, is a chemical compound with the molecular formula C10H21NO3. It is a colorless liquid with a faint odor and is widely used in scientific research applications due to its unique properties.
Mecanismo De Acción
Carbamic acid, (1-methoxy-2-methylpropyl)-, 1,1-dimethylethyl ester (Carbamic acid, (1-methoxy-2-methylpropyl)-, 1,1-dimethylethyl ester (9CI)) acts as a carbamate ester, which is a class of compounds that are known to inhibit enzymes by forming a covalent bond with the active site of the enzyme. The mechanism of action of carbamic acid, (1-methoxy-2-methylpropyl)-, 1,1-dimethylethyl ester (Carbamic acid, (1-methoxy-2-methylpropyl)-, 1,1-dimethylethyl ester (9CI)) is not fully understood, but it is believed to inhibit the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine.
Biochemical and Physiological Effects:
Carbamic acid, (1-methoxy-2-methylpropyl)-, 1,1-dimethylethyl ester (Carbamic acid, (1-methoxy-2-methylpropyl)-, 1,1-dimethylethyl ester (9CI)) has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that it can inhibit the activity of acetylcholinesterase, which can lead to an increase in acetylcholine levels in the synapse. This increase in acetylcholine levels can lead to an increase in muscle contraction and can cause a variety of symptoms, including muscle spasms, convulsions, and respiratory failure.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Carbamic acid, (1-methoxy-2-methylpropyl)-, 1,1-dimethylethyl ester (Carbamic acid, (1-methoxy-2-methylpropyl)-, 1,1-dimethylethyl ester (9CI)) has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It is also highly reactive and can be used to introduce the tert-butyl carbamate protecting group into a molecule. However, it has some limitations, including its potential toxicity and its limited solubility in aqueous solutions.
Direcciones Futuras
There are several future directions for the use of carbamic acid, (1-methoxy-2-methylpropyl)-, 1,1-dimethylethyl ester (Carbamic acid, (1-methoxy-2-methylpropyl)-, 1,1-dimethylethyl ester (9CI)) in scientific research. One potential direction is the development of new methods for the synthesis of carbamate esters, which could lead to the development of new pharmaceuticals and other organic compounds. Another potential direction is the use of carbamic acid, (1-methoxy-2-methylpropyl)-, 1,1-dimethylethyl ester (Carbamic acid, (1-methoxy-2-methylpropyl)-, 1,1-dimethylethyl ester (9CI)) as a tool for the study of enzyme inhibition and the development of new enzyme inhibitors. Finally, there is potential for the use of carbamic acid, (1-methoxy-2-methylpropyl)-, 1,1-dimethylethyl ester (Carbamic acid, (1-methoxy-2-methylpropyl)-, 1,1-dimethylethyl ester (9CI)) in the development of new pesticides and insecticides, as it has been shown to have insecticidal properties.
Métodos De Síntesis
The synthesis of carbamic acid, (1-methoxy-2-methylpropyl)-, 1,1-dimethylethyl ester (Carbamic acid, (1-methoxy-2-methylpropyl)-, 1,1-dimethylethyl ester (9CI)) involves the reaction of tert-butyl chloroformate with 1-methoxy-2-methylpropylamine. The reaction takes place in the presence of a base, such as triethylamine or pyridine, and the product is obtained by distillation. The yield of the product is typically high, and the purity can be improved through recrystallization.
Aplicaciones Científicas De Investigación
Carbamic acid, (1-methoxy-2-methylpropyl)-, 1,1-dimethylethyl ester (Carbamic acid, (1-methoxy-2-methylpropyl)-, 1,1-dimethylethyl ester (9CI)) is widely used in scientific research applications due to its unique properties. It is commonly used as a reagent in organic synthesis to introduce the tert-butyl carbamate protecting group into a molecule. This protecting group can be removed under mild conditions, making it a useful tool in the synthesis of pharmaceuticals and other organic compounds.
Propiedades
Número CAS |
131971-63-6 |
|---|---|
Fórmula molecular |
C10H21NO3 |
Peso molecular |
203.28 g/mol |
Nombre IUPAC |
tert-butyl N-(1-methoxy-2-methylpropyl)carbamate |
InChI |
InChI=1S/C10H21NO3/c1-7(2)8(13-6)11-9(12)14-10(3,4)5/h7-8H,1-6H3,(H,11,12) |
Clave InChI |
IPODTHWZYLGQBE-UHFFFAOYSA-N |
SMILES |
CC(C)C(NC(=O)OC(C)(C)C)OC |
SMILES canónico |
CC(C)C(NC(=O)OC(C)(C)C)OC |
Sinónimos |
Carbamic acid, (1-methoxy-2-methylpropyl)-, 1,1-dimethylethyl ester (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[2,3-diacetyloxy-5-[4,5-diacetyloxy-6-(2-hydroxyethylcarbamoyl)-2-[[11-(2-hydroxyethylcarbamoyl)-4,4,6a,6b,8a,11,14b-heptamethyl-14-oxo-2,3,4a,5,6,7,8,9,10,12,12a,14a-dodecahydro-1H-picen-3-yl]oxy]oxan-3-yl]oxy-6-(2-hydroxyethylcarbamoyl)oxan-4-yl] acetate](/img/structure/B156372.png)
